molecular formula C17H14F3N5O B2939286 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034523-22-1

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2939286
CAS RN: 2034523-22-1
M. Wt: 361.328
InChI Key: PQAHSVFRKKPQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H14F3N5O and its molecular weight is 361.328. The purity is usually 95%.
BenchChem offers high-quality N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Approaches

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide and related compounds have been subjects of research focusing on novel synthetic routes and the exploration of their potential applications. Research highlights include the development of metal-free synthesis methods for constructing biologically relevant structures, such as 1,2,4-triazolo[1,5-a]pyridines, through oxidative N-N bond formation processes, demonstrating high reaction yields and short reaction times (Zheng et al., 2014). Additionally, synthesis and structural elucidation efforts have led to the creation of novel compounds with antimicrobial properties, expanding the utility of these chemical frameworks (Mahyavanshi et al., 2017).

Antimicrobial Activity

Further research into N-substituted compounds showcases their potent antimicrobial activities. Notably, a series of derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, offering new perspectives on the design of antimicrobial agents (MahyavanshiJyotindra et al., 2011). This area of research is crucial for the development of new therapeutic agents in the fight against resistant microbial strains.

Coordination Chemistry and Antioxidant Activity

The study of coordination complexes involving pyrazole-acetamide derivatives has revealed insights into hydrogen bonding's effect on self-assembly processes and the antioxidant activities of these complexes (Chkirate et al., 2019). Such studies are pivotal for understanding the multifaceted roles these compounds can play in biological systems and their potential therapeutic applications.

Novel Applications in Drug Synthesis

Innovative synthetic methodologies have been developed for creating fluorinated derivatives of sigma-1 receptor modulators, demonstrating the versatility of N-substituted compounds in drug synthesis and modification (Kuznecovs et al., 2020). These approaches offer pathways to new therapeutic agents with potentially enhanced pharmacological profiles.

Applications in Catalysis

N-substituted compounds have also found applications in catalysis, showcasing their utility in facilitating chemical transformations, such as the Suzuki-Miyaura reaction, thereby contributing to the field of green chemistry and sustainable processes (Amadio et al., 2012).

properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c18-17(19,20)13-5-3-12(4-6-13)8-16(26)22-9-14-11-25(24-23-14)15-2-1-7-21-10-15/h1-7,10-11H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAHSVFRKKPQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide

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